molecular formula C16H16O2 B100889 4,4'-Dimethoxystilbene CAS No. 15638-14-9

4,4'-Dimethoxystilbene

Cat. No. B100889
CAS RN: 15638-14-9
M. Wt: 240.3 g/mol
InChI Key: CAWFCZIEFIQKRV-ONEGZZNKSA-N
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Description

4,4'-Dimethoxystilbene is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the aromatic rings. This compound has been the subject of various studies due to its interesting chemical properties and potential applications. The research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4,4'-dimethoxystilbene and its derivatives has been described, with particular attention to sterically hindered versions of the molecule. A series of substituted 4,4'-dimethoxystilbenes have been synthesized, including those with additional methyl or ethyl groups in ortho and alpha positions. Demethylation of these compounds typically yields 4,4'-dihydroxystilbenes with good efficiency. However, attempts to synthesize certain highly substituted derivatives, such as the hexamethyl variant, have been unsuccessful .

Molecular Structure Analysis

The molecular structure of 4,4'-dimethoxystilbene has been analyzed through infrared spectra, revealing that steric hindrance affects the coplanarity of the molecule. An increase in the out-of-plane Cα-H frequency was observed with increasing steric hindrance, which also correlated with shifts in ultraviolet absorption bands. This suggests that the molecular structure is sensitive to the degree of substitution and the resulting non-planarity .

Chemical Reactions Analysis

The chemical behavior of 4,4'-dimethoxystilbene under oxidative conditions has been studied, with a focus on the electrochemical oxidation of the molecule. The study provided a detailed analysis of the products formed during the oxidation process and how aromatic substitution influences the product distribution and reaction pathways. The nature of the substituents on the aromatic rings was found to significantly affect the types of products formed, ranging from tetraaryltetrahydrofurans to dehydrotetralins and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dimethoxystilbene have been investigated, including its photoisomerization dynamics. Studies in different solvents, such as n-alkanes and n-alkyl alcohols, have shown that the methoxy groups influence both the barrier heights and the viscosity dependence of the isomerization process. The results indicate that the reaction's potential energy surface is strongly coupled with solvent dynamics, emphasizing the importance of microscopic friction and dielectric interactions on ultrashort time scales . Additionally, the molecular refractions of various dimethoxystilbene compounds have been measured, showing a decrease with increasing steric hindrance, which is linearly related to the oscillator strengths of the N → V transition in the stilbene chromophore .

Scientific Research Applications

Photoisomerization Dynamics

The photoisomerization dynamics of 4,4'-dimethoxystilbene have been extensively studied. Research by Zeglinski and Waldeck (1988) in various solvents such as n-alkanes and n-alkyl alcohols revealed insights into the isomerization process influenced by the methoxy group, highlighting the impact of microscopic friction and dielectric interactions on ultrashort time scales (Zeglinski & Waldeck, 1988).

Molecular Synthesis and Spectral Properties

Laarhoven, Nivard, and Havinga (2010) described the synthesis of various 4,4'-dimethoxystilbenes, studying their infrared absorption spectra and molecular refractions. This study provided insights into the influence of non-planarity in styrene and stilbene derivatives (Laarhoven, Nivard, & Havinga, 2010).

Electochemical Oxidation and Product Distribution

Hong et al. (2014) conducted a systematic study on the electrochemical oxidation of 4,4'-dimethoxystilbene. This research focused on detailed product studies and the effect of aromatic substitution on product distribution, offering insights into reaction pathways and product formation (Hong et al., 2014).

Role in Solvent Dielectric Effects

Studies by Park and Waldeck (1990) on the photoisomerization of 4,4'-dimethoxystilbene in different polar solvents revealed the significant role of solvent polarization fields and their coupling to intramolecular reaction coordinates (Park & Waldeck, 1990).

Safety And Hazards

4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFCZIEFIQKRV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337089
Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxystilbene

CAS RN

15638-14-9, 4705-34-4
Record name Photoanethole
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Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
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Record name p,p'-dimethoxystilbene
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Record name PHOTOANETHOLE
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Synthesis routes and methods

Procedure details

The Parr bomb described in EXAMPLE 6 above was employed. To a solution of 20.0 grams (0.24 mole) of anhydrous sodium acetate dissolved in 200 milliliters of glacial acetic acid was added the entire crude 1,1-bis(4-methoxyphenyl)-2-bromoethane (66.0 grams, 0.21 mole based on pure product) from EXAMPLE 8 above. The bomb was flushed and then pressurized to 110 psig with dry nitrogen. The contents were heated, with stirring, to 190° C. over a 30-minute period, maintained at that temperature for 1 hour, and allowed to cool over a 2-hour period. The solid which crystallized was collected by suction filtration, washed successively with 50 milliliters of acetic acid, followed by 300 milliliters of warm water in a beaker. The crystalline material was collected and dried under vacuum to yield 33.3 grams (69.4 percent based on bromoacetal employed in EXAMPLE 8 above) of 4,4'-dimethoxystilbene.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
DM Zeglinski, DH Waldeck - The Journal of Physical Chemistry, 1988 - ACS Publications
The photoisomerization dynamics of 4, 4'-dimethoxystilbene have been studied in «-alkanes and n-alkyl alcohols as a function of temperature at ambient pressure. By comparison with …
Number of citations: 103 pubs.acs.org
E Steckhan - Journal of the American Chemical Society, 1978 - ACS Publications
By systematic elucidation of the mechanisms of the synthetically valuable anodic oxidation of olefins insight may be gained foroptimization of the electrosyntheses and prediction of the …
Number of citations: 53 pubs.acs.org
N Sivakumar, EA Hoburg, DH Waldeck - The Journal of chemical …, 1989 - pubs.aip.org
New data for the photoisomerization dynamics of t‐stilbene and 4,4′‐dimethoxystilbene in polar solvents are reported. These data demonstrate that in n‐alkyl nitriles, nonassociated …
Number of citations: 72 pubs.aip.org
G Burgbacher, HJ Schaefer… - Journal of the American …, 1979 - ACS Publications
The mechanism of anodic coupling of 4, 4,-dimethoxystilbene (DMOS) has been studied with the rotating ring-disk electrode (RRDE). DMOS is oxidized at+ 0.92 V vs. SCE in a one-…
Number of citations: 36 pubs.acs.org
WH Laarhoven, RJF Nivard - Recueil des Travaux Chimiques …, 1965 - Wiley Online Library
Charge‐transfer absorption spectra of tetracyanoethylene complexes with a number of stilbene derivatives as donor molecules (1‐15, Table 1) have been measured in dichloromethane …
Number of citations: 12 onlinelibrary.wiley.com
WH Laarhoven, RJF Nivard… - Recueil des Travaux …, 1960 - Wiley Online Library
The ultraviolet absorption spectra of a series of methyl‐ and ethyl‐substituted p,p′‐dimethoxystilbenes were measured. The spectra could be described by assuming the presence of …
Number of citations: 26 onlinelibrary.wiley.com
W Tadros, RR Tadros, MS Ishak - Helvetica Chimica Acta, 1976 - Wiley Online Library
The reaction of 1, 2‐dibromo‐1, 2‐bis(4‐methoxyphenyl)ethane with alcohols was associated with rearrangement to give the corresponding bis(4‐methoxyphenyl)acetals. In boiling …
Number of citations: 2 onlinelibrary.wiley.com
H Miething, V Seger, R Hänsel - Phytotherapy Research, 1990 - Wiley Online Library
Determination of photoanethole from a stored essential oil of anise fruits as 4,4╲╒dimethoxystilbene by high perfor Page 1 SHORT CO M M U NlCA TI0 N Determination of Photoanethole from a …
Number of citations: 20 onlinelibrary.wiley.com
S Sanoh, S Kitamura, K Sugihara, N Fujimoto… - Journal of health …, 2003 - jstage.jst.go.jp
We previously reported that trans-stilbene is metabolically activated to estrogenic compounds by a liver microsomal enzyme system. In this study, we demonstrated the structural …
Number of citations: 37 www.jstage.jst.go.jp
B Aalstad, A Ronlán, VD Parker… - … SERIES B-ORGANIC …, 1981 - actachemscand.org
Coupling Mechanism Page 1 Acta Chemica Scandinavia В 35 (1981) 247-257 The Kinetics and Mechanism of the Anodic Coupling of 4,4'Dimethoxystilbene. Evidence for the Radical—Substrate …
Number of citations: 28 actachemscand.org

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